trans-Dichloro(1,1'-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)
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Overview
Description
trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium): is a complex organometallic compound. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound features a palladium center coordinated with two chlorine atoms and two phosphine ligands, one of which is 1,1’-bis(diphenylphosphino)ferrocene and the other is di-cyclohexyl(phenyl)phosphine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) typically involves the reaction of palladium(II) chloride with the respective phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction can be represented as: [ \text{PdCl}_2 + \text{dppf} + \text{dcpp} \rightarrow \text{trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium)} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) undergoes various types of reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides.
Reductive Elimination: The compound can facilitate reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Reagents: Organic halides, boronic acids, and other nucleophiles.
Conditions: Typically carried out in organic solvents such as toluene or THF, under inert atmosphere, and at elevated temperatures.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: The compound is extensively used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: In biological and medicinal chemistry, the compound is used to synthesize complex molecules that can act as potential drugs or biological probes.
Industry: In the industrial sector, it is employed in the production of fine chemicals, polymers, and advanced materials. Its catalytic properties make it valuable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism by which trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) exerts its effects involves the coordination of the palladium center with the reactants, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new bonds and the transformation of substrates into desired products. The ferrocene moiety provides stability and enhances the catalytic activity of the compound.
Comparison with Similar Compounds
Dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II): Similar structure but lacks the di-cyclohexyl(phenyl)phosphine ligand.
Dichloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Contains a different phosphine ligand, 1,2-bis(diphenylphosphino)ethane.
Uniqueness: The presence of both 1,1’-bis(diphenylphosphino)ferrocene and di-cyclohexyl(phenyl)phosphine ligands in trans-Dichloro(1,1’-bis(diphenylphosphino)ferrocene(di-cyclohexyl(phenyl)phosphine)palladium) provides unique steric and electronic properties. This enhances its catalytic efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C52H55Cl2FeP3Pd |
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Molecular Weight |
1006.1 g/mol |
InChI |
InChI=1S/C18H27P.2C17H14P.2ClH.Fe.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1-14H;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
BNRUDBMABDPDCP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
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